molecular formula C23H19N3O3 B12202569 (2-{[4-(1-Benzofuran-2-yl)phenyl]amino}-2-phenylacetyl)urea

(2-{[4-(1-Benzofuran-2-yl)phenyl]amino}-2-phenylacetyl)urea

Cat. No.: B12202569
M. Wt: 385.4 g/mol
InChI Key: ICTPSFDNXGHYMB-UHFFFAOYSA-N
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Description

(2-{[4-(1-Benzofuran-2-yl)phenyl]amino}-2-phenylacetyl)urea is a complex organic compound featuring a benzofuran moiety, which is a heterocyclic compound containing fused benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves cyclization reactions. One common method is the cyclization of ortho-hydroxybenzyl ketones or ortho-hydroxyacetophenones under basic conditions . Another approach involves the use of transition-metal catalysis for the cyclization of aryl acetylenes . These methods can be adapted to synthesize (2-{[4-(1-Benzofuran-2-yl)phenyl]amino}-2-phenylacetyl)urea by incorporating appropriate substituents and reaction conditions.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2-{[4-(1-Benzofuran-2-yl)phenyl]amino}-2-phenylacetyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-{[4-(1-Benzofuran-2-yl)phenyl]amino}-2-phenylacetyl)urea is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

Biologically, benzofuran derivatives exhibit significant antimicrobial and anticancer activities . They are studied for their potential to inhibit the growth of cancer cells and pathogenic microorganisms.

Medicine

In medicine, compounds containing benzofuran moieties are explored for their therapeutic potential. They have shown promise in treating diseases such as cancer, bacterial infections, and viral infections .

Industry

Industrially, benzofuran derivatives are used in the development of pharmaceuticals, agrochemicals, and materials science. Their diverse biological activities make them suitable for various applications .

Mechanism of Action

The mechanism of action of (2-{[4-(1-Benzofuran-2-yl)phenyl]amino}-2-phenylacetyl)urea involves its interaction with specific molecular targets. Benzofuran derivatives are known to inhibit enzymes and disrupt cellular processes in microorganisms and cancer cells . The exact molecular pathways depend on the specific substituents and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-{[4-(1-Benzofuran-2-yl)phenyl]amino}-2-phenylacetyl)urea is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of benzofuran and urea moieties allows for diverse applications in scientific research and industry.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

2-[4-(1-benzofuran-2-yl)anilino]-N-carbamoyl-2-phenylacetamide

InChI

InChI=1S/C23H19N3O3/c24-23(28)26-22(27)21(16-6-2-1-3-7-16)25-18-12-10-15(11-13-18)20-14-17-8-4-5-9-19(17)29-20/h1-14,21,25H,(H3,24,26,27,28)

InChI Key

ICTPSFDNXGHYMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC(=O)N)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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